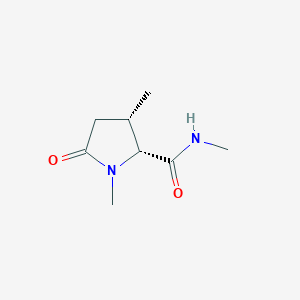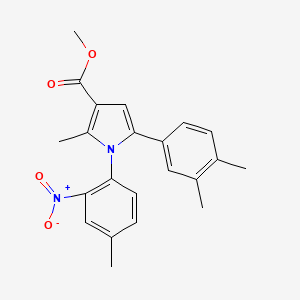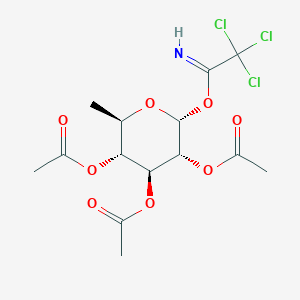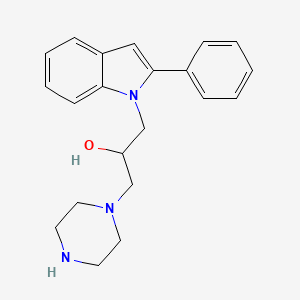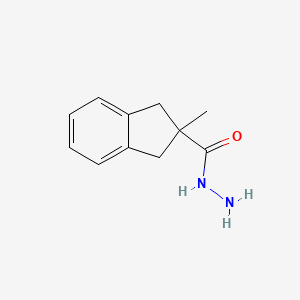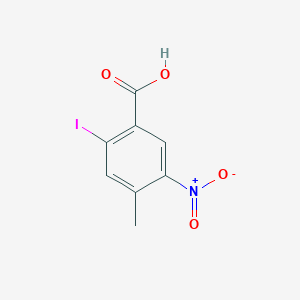
2-Iodo-4-methyl-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, characterized by the presence of iodine, methyl, and nitro functional groups on the benzene ring
Méthodes De Préparation
The synthesis of 2-Iodo-4-methyl-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by iodination to attach the iodine atom. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine or iodine monochloride for iodination .
Analyse Des Réactions Chimiques
2-Iodo-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.
Applications De Recherche Scientifique
2-Iodo-4-methyl-5-nitrobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Iodo-4-methyl-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Iodo-4-methyl-5-nitrobenzoic acid can be compared with other similar compounds such as:
2-Iodo-5-nitrobenzoic acid: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
2-Iodo-4-nitrobenzoic acid: Similar structure but lacks the methyl group, leading to differences in physical and chemical properties.
2-Iodo-3-nitrobenzoic acid:
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C8H6INO4 |
|---|---|
Poids moléculaire |
307.04 g/mol |
Nom IUPAC |
2-iodo-4-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6INO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |
Clé InChI |
JXNUYNVWYSEBQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



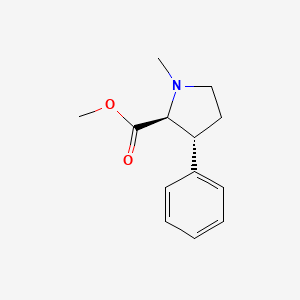
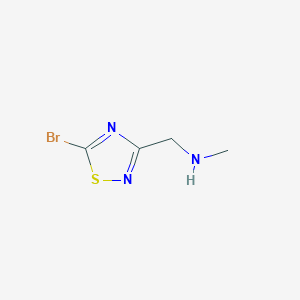
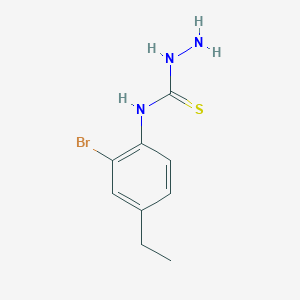
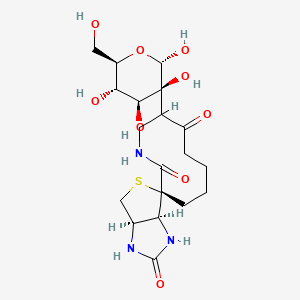
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)
